molecular formula C16H15N3O3S B11027786 ethyl 2-[(1H-indol-1-ylacetyl)amino]-1,3-thiazole-4-carboxylate

ethyl 2-[(1H-indol-1-ylacetyl)amino]-1,3-thiazole-4-carboxylate

Cat. No.: B11027786
M. Wt: 329.4 g/mol
InChI Key: RCODNYLBHXXRAB-UHFFFAOYSA-N
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Description

Ethyl 2-[(1H-indol-1-ylacetyl)amino]-1,3-thiazole-4-carboxylate is a synthetic compound that combines an indole moiety with a thiazole ring. This compound is of interest due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(1H-indol-1-ylacetyl)amino]-1,3-thiazole-4-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using larger batch reactors.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Indole-2,3-diones.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Chemistry

Ethyl 2-[(1H-indol-1-ylacetyl)amino]-1,3-thiazole-4-carboxylate is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activities.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anticancer agent.

Medicine

The compound is being investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery for the treatment of various diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl 2-[(1H-indol-1-ylacetyl)amino]-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The thiazole ring can enhance the binding affinity and specificity of the compound to its targets. These interactions can lead to the inhibition of key biological pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-[(1H-indol-1-ylacetyl)amino]-1,3-thiazole-5-carboxylate: Similar structure but with a different position of the carboxylate group.

    Methyl 2-[(1H-indol-1-ylacetyl)amino]-1,3-thiazole-4-carboxylate: Similar structure but with a methyl ester instead of an ethyl ester.

Uniqueness

This compound is unique due to its specific combination of an indole and thiazole ring, which imparts distinct biological activities and chemical reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

Molecular Formula

C16H15N3O3S

Molecular Weight

329.4 g/mol

IUPAC Name

ethyl 2-[(2-indol-1-ylacetyl)amino]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C16H15N3O3S/c1-2-22-15(21)12-10-23-16(17-12)18-14(20)9-19-8-7-11-5-3-4-6-13(11)19/h3-8,10H,2,9H2,1H3,(H,17,18,20)

InChI Key

RCODNYLBHXXRAB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC(=O)CN2C=CC3=CC=CC=C32

Origin of Product

United States

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